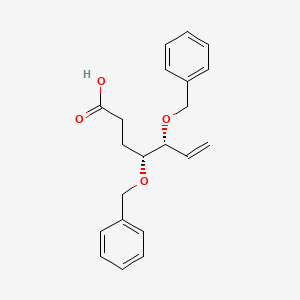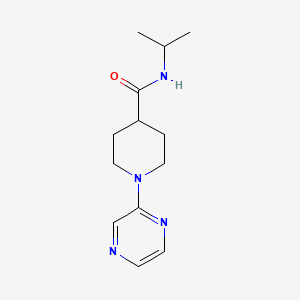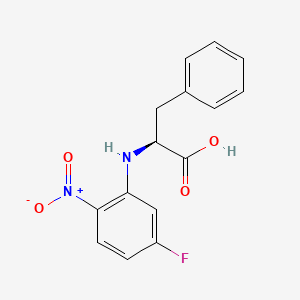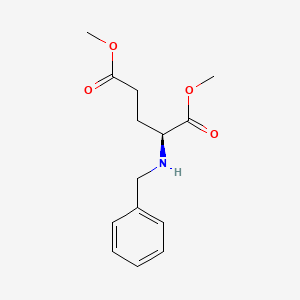
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptenoic acid backbone with two phenylmethoxy groups attached at the 4th and 5th positions, and it exhibits chirality with the (4R,5R) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the use of ring-closing metathesis of a dienic ester as a key step. This method allows for the construction of the olefinic-acid framework. Additionally, chiral pool materials such as mannose can be used to introduce the desired chirality through asymmetric dihydroxylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (1S,2S)-2-(phenylmethoxy)-1-(2-propenyl)octyl ester: Another compound with a similar backbone but different substituents and chirality.
Microcarpalide: A natural product with a related structure, synthesized using similar methods.
Uniqueness
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- stands out due to its specific (4R,5R) configuration and the presence of two phenylmethoxy groups
Eigenschaften
CAS-Nummer |
553664-97-4 |
|---|---|
Molekularformel |
C21H24O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(4R,5R)-4,5-bis(phenylmethoxy)hept-6-enoic acid |
InChI |
InChI=1S/C21H24O4/c1-2-19(24-15-17-9-5-3-6-10-17)20(13-14-21(22)23)25-16-18-11-7-4-8-12-18/h2-12,19-20H,1,13-16H2,(H,22,23)/t19-,20-/m1/s1 |
InChI-Schlüssel |
QQLDKTWVPFLFOM-WOJBJXKFSA-N |
Isomerische SMILES |
C=C[C@H]([C@@H](CCC(=O)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
C=CC(C(CCC(=O)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)

![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)




